molecular formula C6H2N4Na2O4 B12694106 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt CAS No. 36926-29-1

1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt

Cat. No.: B12694106
CAS No.: 36926-29-1
M. Wt: 240.08 g/mol
InChI Key: XBAMBBHNQXIYOI-UHFFFAOYSA-L
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Description

1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt is a bicyclic compound featuring two fused pyrimidine rings. This compound is part of the pyrimidopyrimidine family, known for its unique structural properties and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . The reaction is usually carried out under reflux conditions in solvents like xylene, with the addition of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can intercalate with nucleic acids, disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibition.

    Pyrimidino[4,5-d][1,3]oxazine: Exhibits significant antimicrobial properties.

Uniqueness

1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt stands out due to its unique bicyclic structure and the presence of multiple reactive sites, making it highly versatile for various chemical modifications and applications .

Properties

CAS No.

36926-29-1

Molecular Formula

C6H2N4Na2O4

Molecular Weight

240.08 g/mol

IUPAC Name

disodium;6,8-dioxo-5H-pyrimido[5,4-d]pyrimidine-2,4-diolate

InChI

InChI=1S/C6H4N4O4.2Na/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1;;/h(H2,7,10,12,13)(H2,8,9,11,14);;/q;2*+1/p-2

InChI Key

XBAMBBHNQXIYOI-UHFFFAOYSA-L

Canonical SMILES

C12=C(C(=O)NC(=O)N1)N=C(N=C2[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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